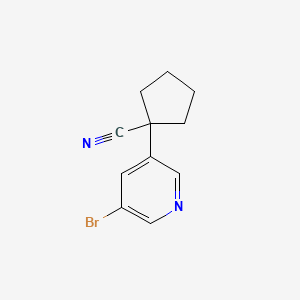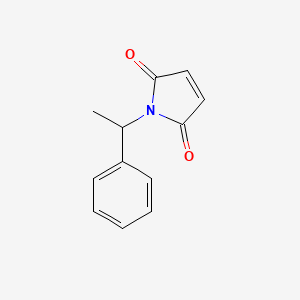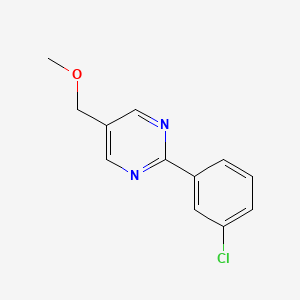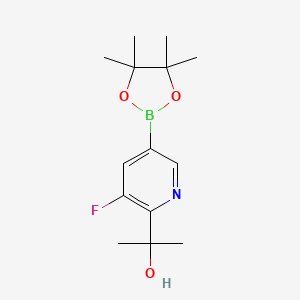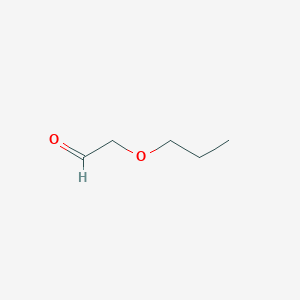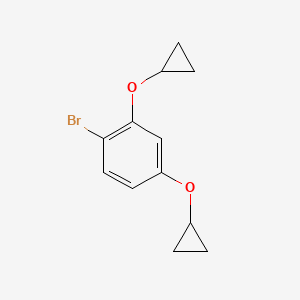
1-Bromo-2,4-dicyclopropyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4-dicyclopropyloxybenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two cyclopropyloxy groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4-dicyclopropyloxybenzene typically involves the bromination of a suitable precursor, such as 2,4-dicyclopropyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,4-dicyclopropyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a common oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Major Products:
Substitution: Formation of 2,4-dicyclopropyloxyphenol.
Oxidation: Formation of 2,4-dicyclopropyloxybenzoquinone.
Reduction: Formation of 2,4-dicyclopropyloxybenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2,4-dicyclopropyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,4-dicyclopropyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyloxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Bromo-2,4-dichlorobenzene: Similar in structure but with chlorine atoms instead of cyclopropyloxy groups.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups instead of cyclopropyloxy groups.
1-Bromo-2,4-dimethoxybenzene: Features methoxy groups instead of cyclopropyloxy groups.
Uniqueness: 1-Bromo-2,4-dicyclopropyloxybenzene is unique due to the presence of cyclopropyloxy groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
1-bromo-2,4-dicyclopropyloxybenzene |
InChI |
InChI=1S/C12H13BrO2/c13-11-6-5-10(14-8-1-2-8)7-12(11)15-9-3-4-9/h5-9H,1-4H2 |
Clave InChI |
PLRFHOFMRGZPMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(C=C2)Br)OC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



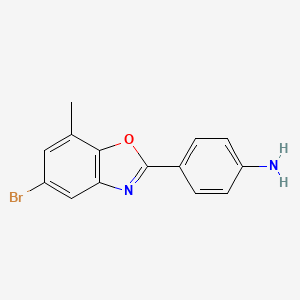
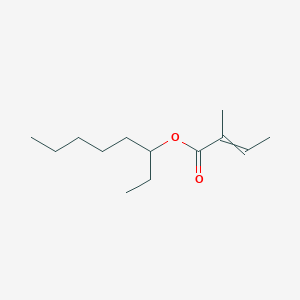
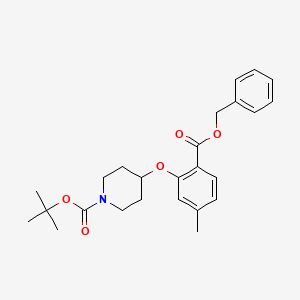
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
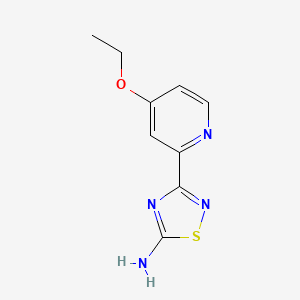

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
